molecular formula C9H18N2O B573399 (S)-1-Isobutylpyrrolidine-2-carboxamide CAS No. 166173-85-9

(S)-1-Isobutylpyrrolidine-2-carboxamide

Cat. No.: B573399
CAS No.: 166173-85-9
M. Wt: 170.256
InChI Key: PRDZTZYRJWYFSN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Isobutylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative characterized by an isobutyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide functional group at the 2-position. Pyrrolidine carboxamides are frequently explored for their biological activity, particularly in targeting enzymes or receptors due to their conformational rigidity and hydrogen-bonding capabilities. The (S)-configuration at the stereogenic center is critical for enantioselective interactions in biological systems .

Properties

CAS No.

166173-85-9

Molecular Formula

C9H18N2O

Molecular Weight

170.256

IUPAC Name

(2S)-1-(2-methylpropyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7(2)6-11-5-3-4-8(11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)/t8-/m0/s1

InChI Key

PRDZTZYRJWYFSN-QMMMGPOBSA-N

SMILES

CC(C)CN1CCCC1C(=O)N

Synonyms

2-Pyrrolidinecarboxamide,1-(2-methylpropyl)-,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (S)-1-Isobutylpyrrolidine-2-carboxamide and related compounds:

Compound Name / Example ID Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features Reference ID
This compound* C₉H₁₈N₂O ~170.26 (calc.) Isobutyl group, carboxamide Compact structure, potential CNS activity
Example 30 (Patent EP) C₂₉H₃₃N₅O₅S 588.67 Benzamido, hydroxy, thiazol-5-yl benzyl Protease inhibition, enhanced solubility
Example 31 (Patent EP) C₂₈H₃₅N₅O₆ 555.61 Oxoisoindolinyl, hydroxy High binding affinity to kinase targets
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide C₂₅H₂₄N₂O₂ 384.48 Benzoylphenyl, benzyl Potential analgesic applications
(S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid C₂₀H₂₆N₂O₅S 406.50 Acetylthio, phenylpropanoic acid Prodrug design, improved bioavailability

*Note: Exact molecular weight for this compound is inferred from its carboxylic acid precursor (C₉H₁₇NO₂, MW 173.25) .

Key Observations:
  • Substituent Complexity : Compounds like Example 30 and 31 (Patent EP) feature bulky aromatic and heterocyclic groups (e.g., thiazol-5-yl), which enhance target specificity but reduce metabolic stability compared to the simpler isobutyl group in the parent compound .
  • Molecular Weight Trends : Higher molecular weights (e.g., 588.67 for Example 30) correlate with increased steric hindrance, which may limit blood-brain barrier penetration compared to the smaller this compound .

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